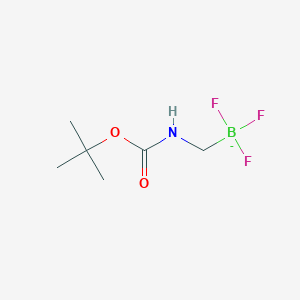

(((tert-Butoxycarbonyl)amino)methyl)trifluoroborate

Description

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate (CAS: 1314538-55-0) is a trifluoroborate salt featuring a Boc (tert-butoxycarbonyl)-protected amino group. This compound is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, enabling the introduction of amine-containing moieties into complex molecules . Its stability, conferred by the trifluoroborate group and Boc protection, makes it a valuable reagent for constructing α-tertiary amines and other nitrogen-containing scaffolds .

Properties

IUPAC Name |

trifluoro-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BF3NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12)/q-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBVRQWEKONZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC(=O)OC(C)(C)C)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BF3NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (((tert-Butoxycarbonyl)amino)methyl)trifluoroborate typically involves the reaction of an amino ester with a trifluoroborate salt. The process can be summarized in the following steps:

Formation of the Amino Ester: The starting material, an amino ester, is synthesized by reacting an amino alcohol with a carboxylic acid derivative.

Reaction with Trifluoroborate Salt: The amino ester is then reacted with a trifluoroborate salt, such as potassium trifluoroborate, under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes:

Large-scale Synthesis of Amino Ester: Using industrial reactors to produce the amino ester in bulk.

Reaction Optimization: Fine-tuning the reaction parameters, such as temperature, pressure, and solvent choice, to maximize the efficiency of the reaction with the trifluoroborate salt.

Chemical Reactions Analysis

Types of Reactions

(((tert-Butoxycarbonyl)amino)methyl)trifluoroborate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and various aryl or heteroaryl halides.

Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to facilitate the coupling process.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific substrates used in the reaction.

Scientific Research Applications

(((tert-Butoxycarbonyl)amino)methyl)trifluoroborate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: It can be used to modify biomolecules, such as peptides and proteins, by introducing fluorinated groups.

Industry: It is used in the production of fine chemicals and advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which (((tert-Butoxycarbonyl)amino)methyl)trifluoroborate exerts its effects involves the formation of a boronate complex with a palladium catalyst. This complex facilitates the transfer of the trifluoroborate group to the substrate, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Trifluoroborate salts are distinguished by their organic substituents, which dictate reactivity and stability. Key analogs include:

- Potassium benzyltrifluoroborate: Lacks the Boc-amino group, making it more reactive but less stable under acidic or oxidative conditions .

- Potassium allyltrifluoroborate : Contains an allyl group, favoring allylation reactions but susceptible to decomposition via β-hydride elimination .

- [(N-benzamidomethyl)(N-benzoyl)amino]methyltriphenylphosphonium tetrafluoroborate: A phosphonium salt with dual amidoalkylating and nucleophilic properties, differing in mechanism (α-amidoalkylation) and stability due to the phosphonium core .

Stability and Handling

- Boc Protection: Enhances stability by shielding the amino group from nucleophilic attack and oxidation. The target compound is stored at -20°C to prevent decomposition .

- Unprotected Analogs: Potassium (2-cyanoethyl)trifluoroborate (CAS: 1159919-79-5) and potassium ((diethylamino)methyl)trifluoroborate (CAS: 936329-95-2) exhibit higher hygroscopicity and require stringent anhydrous conditions .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reaction Efficiency Comparison

Biological Activity

(((tert-Butoxycarbonyl)amino)methyl)trifluoroborate, also known as Potassium this compound, is a compound of increasing interest in medicinal chemistry and organic synthesis. This article reviews its biological activity, mechanisms of action, and relevant research findings, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C₆H₁₂BF₃KNO₂

- Molecular Weight : 237.07 g/mol

- Melting Point : 181 °C

- Purity : ≥97.0% (by total nitrogen basis)

These properties indicate a stable compound suitable for various applications in organic synthesis and potential biological studies.

The biological activity of this compound is primarily attributed to its trifluoroborate group, which plays a crucial role in chemical reactivity and interactions with biological targets. The compound can act as a boron reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds, which is essential in drug development and synthesis of complex molecules.

Key Mechanisms Include:

- Receptor Interaction : The compound's structure allows for potential binding to various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It may inhibit or activate specific enzymes, affecting metabolic pathways critical for cell function.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : Studies have shown that indole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival. This suggests that this compound may also exhibit similar properties due to its structural characteristics.

Antimicrobial Properties

Indole derivatives have been studied for their antimicrobial activities against various pathogens. Preliminary investigations suggest that this compound could possess moderate antimicrobial effects against Gram-positive bacteria and fungi.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals differences in biological activity influenced by substitution patterns on the indole ring. For example:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl (1H-indol-3-yl)methylcarbamate | Structure | Anticancer |

| tert-Butyl (5-amino-2-fluorobenzyl)carbamate | Structure | Antimicrobial |

| This compound | Structure | Potential anticancer and antimicrobial |

In Vitro Studies

In vitro studies utilizing human liver microsomes have indicated that this compound undergoes metabolic transformations involving cytochrome P450 enzymes. This metabolic profile is crucial for understanding the pharmacokinetics and potential toxicity of the compound, which is vital for its application in drug development .

Case Studies and Research Findings

- Anticancer Activity Study : A study demonstrated that indole derivatives could inhibit cancer cell proliferation through apoptosis induction. The specific pathways involved were not fully elucidated but indicated a promising direction for future research on this compound.

- Antimicrobial Study : Research on related compounds has shown moderate effectiveness against specific bacterial strains, suggesting the need for further exploration into the antimicrobial potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Potassium (((tert-Butoxycarbonyl)amino)methyl)trifluoroborate, and what analytical methods are used to confirm its purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, in a Suzuki-Miyaura coupling, the trifluoroborate group acts as a nucleophile. Post-synthesis, purity is assessed using NMR (e.g., δ 3.95–4.17 ppm for tert-butoxy groups) and LCMS (e.g., m/z 445.5 [M+2] for coupling products). Melting point analysis (181°C) and elemental analysis (≥97.0% N) are also critical .

Q. How should Potassium this compound be stored to maintain stability, and what are the risks of improper handling?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage at -20°C in a sealed, desiccated container is recommended to prevent hydrolysis of the trifluoroborate moiety. Improper handling may lead to decomposition, releasing toxic boron trifluoride (BF). Safety protocols include using gloves and avoiding inhalation (H302, H315, H319, H335 hazard codes) .

Advanced Research Questions

Q. How can researchers optimize low yields in palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : Low yields (e.g., 17% in a reported coupling) may arise from catalyst poisoning or suboptimal base selection. Systematic optimization involves:

- Catalyst Screening : PdCl(dppf) shows higher activity than Pd(PPh) in aryl couplings .

- Base Selection : NaCO (pH 8–9) enhances transmetallation efficiency compared to stronger bases like KCO .

- Solvent System : A toluene/water biphasic system improves solubility of inorganic byproducts .

Q. What mechanistic insights explain the reactivity of the trifluoroborate group in nucleophilic substitutions?

- Methodological Answer : The trifluoroborate group (BFK) acts as a "masked" boronic acid, enabling stable storage while retaining reactivity. Under basic conditions, it releases boronate ions (R-B(OH)), which participate in transmetallation with Pd(0) catalysts. The tert-butoxycarbonyl (Boc) group stabilizes the adjacent amine during these steps, preventing undesired side reactions .

Q. How can researchers differentiate between competing pathways (e.g., protodeboronation vs. cross-coupling) in reactions with this reagent?

- Methodological Answer : Pathway dominance is influenced by:

- Temperature : Protodeboronation increases above 100°C; maintaining reactions at 85°C favors coupling .

- Electrophile Strength : Aryl halides (e.g., bromides) couple efficiently, while chlorides require stronger catalysts .

- Additives : Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) suppress side reactions by stabilizing Pd intermediates .

Data Analysis & Troubleshooting

Q. How should researchers interpret contradictory NMR data for this compound in different solvent systems?

- Methodological Answer : Solvent polarity affects Boc group shielding. In CDCl, tert-butyl protons resonate at δ 1.44–1.43 ppm, while in acetone-d, upfield shifts (δ 1.38 ppm) occur due to hydrogen bonding with the carbonyl oxygen. Consistency across solvents confirms structural integrity .

Q. What strategies resolve discrepancies between theoretical and observed LCMS molecular ion peaks?

- Methodological Answer : Adduct formation (e.g., [M+Na]) or isotopic patterns (e.g., ) can shift observed m/z values. Use high-resolution mass spectrometry (HRMS) to distinguish between [M+H] (theoretical 237.07) and adducts. For boron-containing compounds, isotopic peaks at ±1 Da confirm BFK presence .

Experimental Design

Design a protocol for synthesizing a Boc-protected amine derivative using this compound as a building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.